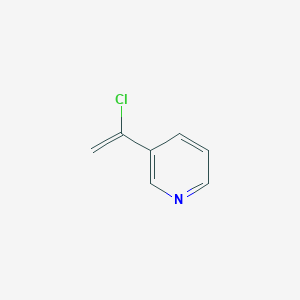
3-(1-Chlorovinyl)pyridine
概要
説明
3-(1-Chlorovinyl)pyridine is a chemical compound that contains a total of 15 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves a mixture of the nitrile, acrolein, and Cu2CI 2 in dry benzene, which is heated in a stainless-steel autoclave, followed by the addition of POCI 3 . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered heterocycle with carbon and nitrogen in the ring . The nitrogen atom is sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For example, it can undergo reactions to form pyrimidoquinolindione derivatives via a multicomponent reaction and subsequent formylation with Vilsmeier–Haack reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine, a component of this compound, include density, color, hardness, melting and boiling points, and electrical conductivity .科学的研究の応用
1. Organometallic Intermediate Modeling
3-(1-Chlorovinyl)pyridine derivatives have been studied in the context of organometallic chemistry, particularly as models for intermediates in reactions. For instance, Follett and McNeill (2006) investigated the reduction of cis-1,2-dichlorovinyl(pyridine)cobaloxime, a complex that serves as a model for the organometallic intermediate in the dechlorination of trichloroethylene by cobalamin. This research explored the mechanisms of Co-C bond cleavage following reduction, contributing to our understanding of organometallic reaction pathways (Follett & McNeill, 2006).
2. Synthesis of Heterocyclic Systems
Pyridine derivatives, including those related to this compound, are significant in synthesizing heterocyclic systems with potential biological activity. Li, Hong, and Su (2009) described an efficient method for synthesizing 3,5,6-trisubstituted-2-chloropyridines, which are crucial for creating various biologically active heterocyclic compounds. Their work has implications for drug design and the synthesis of complex organic molecules (Li, Hong, & Su, 2009).
3. Antimicrobial Activity
Some derivatives of this compound have shown promise in antimicrobial applications. Donkor et al. (1995) synthesized 6,7-annulated pyrido[2,3-d]pyrimidines, which exhibited moderate antimicrobial activity against various microbes, including Staphylococcus aureus. This research suggests the potential of chlorovinyl pyridine derivatives in developing new antimicrobial agents (Donkor et al., 1995).
4. Heterocyclic Compound Synthesis
The synthesis of various heterocyclic compounds, using intermediates related to this compound, has been a subject of research. For example, Kato, Sato, and Wagai (1981) explored reactions leading to the formation of alkynylpyridine and chlorovinyl pyridines, providing insight into novel synthetic pathways for heterocyclic compounds (Kato, Sato, & Wagai, 1981).
5. Catalysis and Dehalogenation Studies
Research has also focused on the use of (chlorovinyl)cobaloxime complexes, which are relevant to this compound, in understanding catalytic processes, specifically in B12-catalyzed dehalogenation of chlorinated ethylenes. The study by Rich, DeGreeff, and McNeill (2002) on synthesizing these complexes offers insights into catalytic mechanisms and the role of such compounds in environmental dehalogenation processes (Rich, DeGreeff, & McNeill, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1-chloroethenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQHGEZDSWNXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CN=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507615 | |
| Record name | 3-(1-Chloroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63671-83-0 | |
| Record name | 3-(1-Chloroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B3355731.png)

![10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one](/img/structure/B3355739.png)
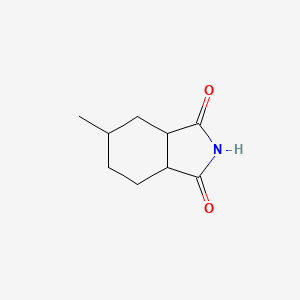

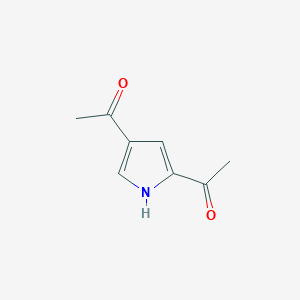
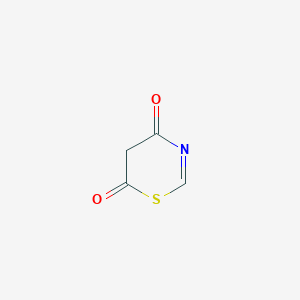
![(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B3355790.png)

![1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile](/img/structure/B3355792.png)
![[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine](/img/structure/B3355799.png)
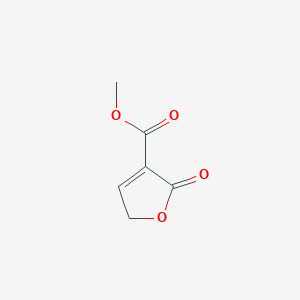
![2-Methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3355836.png)
